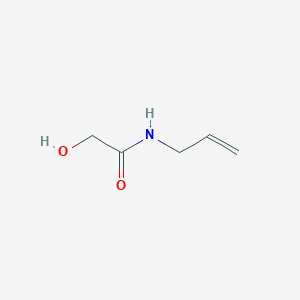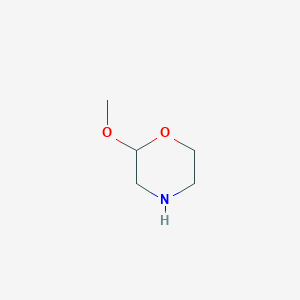![molecular formula C12H15ClO4 B3390357 Ethyl 2-[4-(2-chloroethoxy)phenoxy]acetate CAS No. 97315-40-7](/img/structure/B3390357.png)
Ethyl 2-[4-(2-chloroethoxy)phenoxy]acetate
Übersicht
Beschreibung
Ethyl 2-[4-(2-chloroethoxy)phenoxy]acetate is an organic compound with the molecular formula C12H15ClO4 It is a derivative of phenoxyacetic acid and is characterized by the presence of an ethyl ester group, a phenoxy group, and a chloroethoxy substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[4-(2-chloroethoxy)phenoxy]acetate typically involves the reaction of 4-(2-chloroethoxy)phenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
[ \text{4-(2-chloroethoxy)phenol} + \text{ethyl bromoacetate} \xrightarrow{\text{K}_2\text{CO}_3, \text{acetone}} \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-[4-(2-chloroethoxy)phenoxy]acetate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroethoxy group can be replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Oxidation: The phenoxy group can undergo oxidation to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like DMF or DMSO.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide in aqueous media.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or neutral conditions.
Major Products Formed
Nucleophilic substitution: Formation of substituted phenoxyacetates.
Hydrolysis: Formation of 2-[4-(2-chloroethoxy)phenoxy]acetic acid.
Oxidation: Formation of quinones or other oxidized phenolic derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-[4-(2-chloroethoxy)phenoxy]acetate has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of ethyl 2-[4-(2-chloroethoxy)phenoxy]acetate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The chloroethoxy and phenoxy groups can influence its binding affinity and specificity towards these targets.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-[4-(2-chloroethoxy)phenoxy]acetate can be compared with other phenoxyacetic acid derivatives, such as:
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features but different functional groups.
MCPA (2-methyl-4-chlorophenoxyacetic acid): Another herbicide with a methyl group instead of the chloroethoxy group.
Phenoxyacetic acid: The parent compound without any substituents on the phenoxy ring.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other phenoxyacetic acid derivatives.
Eigenschaften
IUPAC Name |
ethyl 2-[4-(2-chloroethoxy)phenoxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO4/c1-2-15-12(14)9-17-11-5-3-10(4-6-11)16-8-7-13/h3-6H,2,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMARAODMGYIPDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=C(C=C1)OCCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-3-{5-chloro-1-[(2,6-dichlorophenyl)methyl]-3-methyl-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B3390279.png)
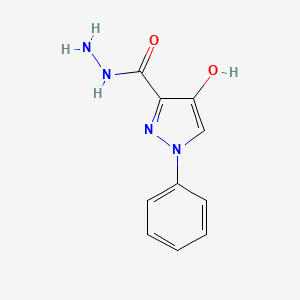
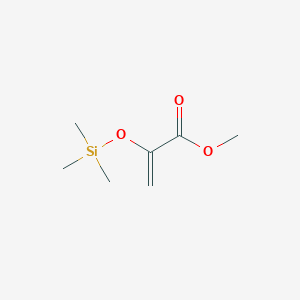
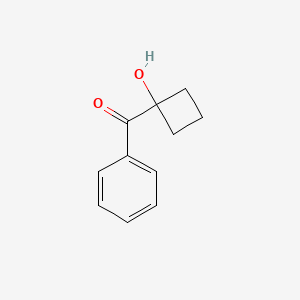
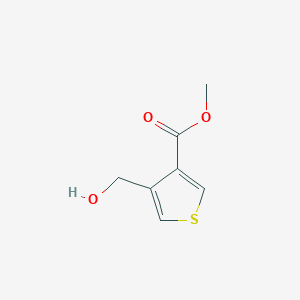

![Benzenemethanol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B3390320.png)
![7-Isocyanato-2,3-dihydrobenzo[b]furan](/img/structure/B3390326.png)
![Bicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B3390331.png)
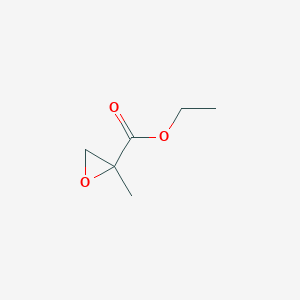

![1-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]piperazine](/img/structure/B3390368.png)
